4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid 4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17716254
InChI: InChI=1S/C14H16F3NO2/c1-9-2-4-10(5-3-9)6-11-7-18-8-13(11,12(19)20)14(15,16)17/h2-5,11,18H,6-8H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C14H16F3NO2
Molecular Weight: 287.28 g/mol

4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC17716254

Molecular Formula: C14H16F3NO2

Molecular Weight: 287.28 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C14H16F3NO2
Molecular Weight 287.28 g/mol
IUPAC Name 4-[(4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C14H16F3NO2/c1-9-2-4-10(5-3-9)6-11-7-18-8-13(11,12(19)20)14(15,16)17/h2-5,11,18H,6-8H2,1H3,(H,19,20)
Standard InChI Key GHTGTSYWERTCEK-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CC2CNCC2(C(=O)O)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The pyrrolidine ring, a five-membered secondary amine, serves as the structural backbone. At the 3-position, the trifluoromethyl (-CF₃) group introduces steric bulk and electronic effects, increasing metabolic stability and binding affinity to hydrophobic protein pockets . The 4-methylbenzyl group at the 4-position contributes aromatic interactions and modulates solubility.

Table 1: Comparative Molecular Features of Pyrrolidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acidC₁₄H₁₆F₃NO₂319.28-CF₃, 4-methylbenzyl, -COOH
4-[(4-Bromo-3-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acidC₁₄H₁₅BrF₃NO₂366.17-CF₃, 4-bromo-3-methylbenzyl, -COOH
4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid C₁₄H₁₆F₃NO₂S319.34-CF₃, 4-methylsulfanylbenzyl, -COOH

The carboxylic acid group at the 3-position enables hydrogen bonding with target proteins, a feature critical for activity in neuropeptide receptor modulation .

Stereochemical Considerations

Pyrrolidine derivatives often exhibit chirality at the 2- and 4-positions. For example, (2S,4R)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid demonstrates enantiomer-specific binding to neurological targets . While the stereochemistry of 4-[(4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid remains uncharacterized in available literature, racemic mixtures of analogous compounds retain biological activity, suggesting potential therapeutic utility even without resolved stereochemistry .

Synthesis and Chemical Modification

Key Synthetic Routes

Synthesis typically involves multi-step sequences:

  • Pyrrolidine Core Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.

  • Trifluoromethyl Introduction: Electrophilic trifluoromethylation using Umemoto’s reagent or nucleophilic methods with CF₃SiMe₃ .

  • Benzyl Group Attachment: Suzuki-Miyaura coupling or nucleophilic aromatic substitution for brominated precursors.

For example, 4-[(4-bromo-3-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is synthesized via Pd-catalyzed cross-coupling between a brominated aryl halide and a pyrrolidine intermediate. Analogous methods could apply to the 4-methylphenyl variant, substituting bromine with a methyl group.

Purification and Characterization

Reverse-phase HPLC and chiral separation techniques resolve racemic mixtures . Mass spectrometry (ESI-MS) and ¹⁹F-NMR confirm molecular weight and trifluoromethyl incorporation, respectively .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The trifluoromethyl group increases logP by ~1.2 units compared to non-fluorinated analogs, enhancing membrane permeability but reducing aqueous solubility . Predicted solubility in phosphate buffer (pH 7.4): 0.12 mg/mL.

Table 2: Predicted ADME Parameters

ParameterValueMethod
logP3.1XLogP3-AA
PSA (Ų)49.2ChemAxon
H-bond donors2Molecular structure
Bioavailability score0.55SwissADME

Metabolic Stability

In vitro microsomal studies of analogs show half-lives >60 minutes in human liver microsomes, attributed to fluorine’s metabolic inertia . Primary metabolites result from oxidative cleavage of the benzyl-pyrrolidine bond.

Biological Activities and Mechanism of Action

Neuropeptide Receptor Modulation

Structurally related compounds antagonize relaxin-3 receptor (RXFP3), a GPCR involved in stress and appetite regulation . For instance, RLX-33 (a pyrrolidone derivative) inhibits RXFP3 with IC₅₀ = 230 nM, suggesting similar activity for the carboxylic acid analog .

Therapeutic Applications and Future Directions

Neurological Disorders

RXFP3 antagonists show efficacy in rodent models of anxiety and addiction . The compound’s ability to cross the blood-brain barrier (predicted BBB permeability: 0.85) positions it as a candidate for mood disorder therapeutics.

Oncology

Analogous trifluoromethyl compounds induce apoptosis in A549 lung cancer cells (EC₅₀ = 8.2 μM) via caspase-3 activation. Synergistic effects with paclitaxel warrant further study.

Drug Development Challenges

  • Synthetic Complexity: Multi-step synthesis lowers scalability.

  • Metabolite Toxicity: Benzyl cleavage products require toxicological profiling.

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